molecular formula C7H8BrNO2 B1288186 5-Bromo-2,4-dimethoxypyridine CAS No. 52606-07-2

5-Bromo-2,4-dimethoxypyridine

Cat. No. B1288186
CAS RN: 52606-07-2
M. Wt: 218.05 g/mol
InChI Key: IRLDCGSNDXFFQH-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dimethoxypyridine is a chemical compound with the molecular formula C7H8BrNO2 and a molecular weight of 218.05 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 5-Bromo-2,4-dimethoxypyridine is 1S/C7H8BrNO2/c1-10-6-3-7(11-2)9-4-5(6)8/h3-4H,1-2H3 . This indicates the presence of bromine (Br), nitrogen (N), and oxygen (O) atoms in the molecule, along with carbon © and hydrogen (H) atoms.


Physical And Chemical Properties Analysis

5-Bromo-2,4-dimethoxypyridine is a solid at room temperature . It has a predicted boiling point of 245.1±35.0 °C and a predicted density of 1.484±0.06 g/cm3 .

Scientific Research Applications

1. Synthesis of Imidazo[4,5-b]pyridine Derivatives 5-Bromo-2,4-dimethoxypyridine is used in the synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. This compound is further reacted with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) to isolate the expected regioisomers compounds .

2. Antimicrobial Research The imidazo[4,5-b]pyridine derivatives synthesized using 5-Bromo-2,4-dimethoxypyridine have been studied for their antimicrobial features. This research is based on both experimental and theoretical studies .

3. Electron-Induced Decomposition Study 5-Bromo-2,4-dimethoxypyridine has been used in studies investigating electron-induced decomposition. The computational results for the nucleobase and the nucleoside species allow the investigation of the influence of the deoxyribose ring on the DEA process .

4. Palladium-Catalysed Carbomethoxyvinylation and Thienylation 5-Bromo-2,4-dimethoxypyridine is used in palladium-catalysed carbomethoxyvinylation and thienylation of 5-iodo (bromo)-2,4-dimethoxypyrimidine in water .

Safety And Hazards

This compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

5-bromo-2,4-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-10-6-3-7(11-2)9-4-5(6)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLDCGSNDXFFQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596285
Record name 5-Bromo-2,4-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,4-dimethoxypyridine

CAS RN

52606-07-2
Record name 5-Bromo-2,4-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

According to Scheme 23 Step 2: To a solution of KOH (0.5 eq, 0.8 mmol, 40 mg) in water (75 mL) was added 2,4-dimethoxypyridine (1 eq, 2.00 mmol, 0.21 g) followed by the dropwise addition of Br2 (1 eq, 2.00 mmol, 0.20 g) in 1M aqueous KBr solution (75 mL). The reaction was stirred at room temperature for 5 hours and then poured onto water (10 mL) and extracted with CH2Cl2 (3×10 mL). The combined organic fractions were dried (MgSO4), filtered and concentrated under reduced pressure to afford 5-bromo-2,4-dimethoxypyridine (1.40 mmol, 0.30 g, 70%) as a colorless oil. The crude product was reacted on.
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40 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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